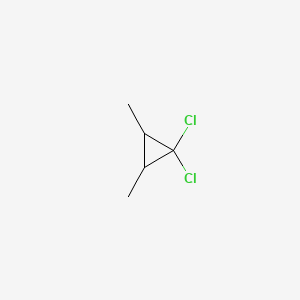
1,1-Dichloro-2,3-dimethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2,3-dimethylcyclopropane is an organic compound with the molecular formula C₅H₈Cl₂. It is a cyclopropane derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,3-dimethylcyclopropane can be synthesized through the addition of dichlorocarbene to alkenes. Dichlorocarbene is generated in situ from chloroform and a strong base such as potassium hydroxide (KOH). The reaction proceeds as follows:
Generation of Dichlorocarbene: Chloroform (CHCl₃) is deprotonated by KOH to form trichloromethanide anion, which then expels a chloride ion to produce dichlorocarbene (CCl₂).
Cyclopropanation: The dichlorocarbene reacts with an alkene to form the cyclopropane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and precise control of temperature and pressure.
化学反应分析
Types of Reactions
1,1-Dichloro-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Isomerization: At elevated temperatures, it can isomerize to form different chlorinated alkenes.
Decomposition: It can decompose to produce smaller molecules such as hydrogen chloride and chlorinated dienes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents can be employed to reduce the compound, potentially removing the chlorine atoms and forming hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Major Products Formed
Isomerization Products: Trans-3,4-dichloropent-2-ene.
Decomposition Products: Trans-3-chloropenta-1,3-diene and hydrogen chloride.
科学研究应用
1,1-Dichloro-2,3-dimethylcyclopropane has several applications in scientific research:
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,1-dichloro-2,3-dimethylcyclopropane involves its high reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, facilitated by external forces or chemical reagents, leading to the formation of various products. The molecular targets and pathways involved include:
Ring Strain: The high ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions.
Electrophilic and Nucleophilic Sites: The chlorine atoms and the cyclopropane ring provide sites for electrophilic and nucleophilic attacks, respectively.
相似化合物的比较
1,1-Dichloro-2,3-dimethylcyclopropane can be compared with other cyclopropane derivatives:
1,1-Dichloro-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
Cyclopropane: The parent compound, which is less reactive due to the absence of substituents.
Other Halogenated Cyclopropanes: Compounds with different halogen atoms or different positions of halogen substitution, affecting their chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
属性
CAS 编号 |
1120-68-9 |
|---|---|
分子式 |
C5H8Cl2 |
分子量 |
139.02 g/mol |
IUPAC 名称 |
1,1-dichloro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3 |
InChI 键 |
KOBPHDGNTMLQKI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C1(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


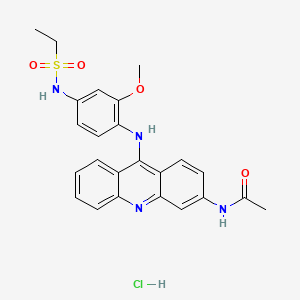
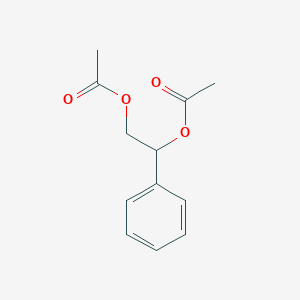
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
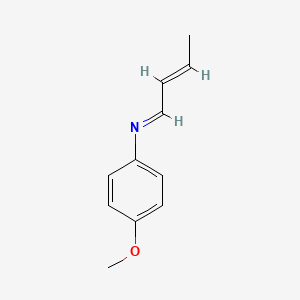
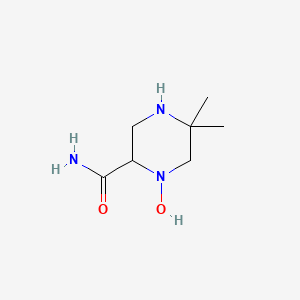

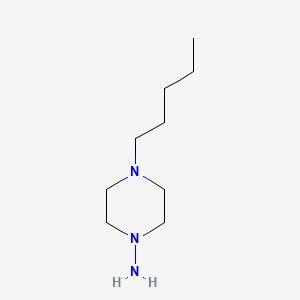
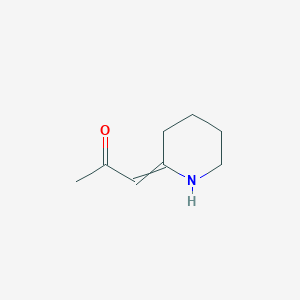
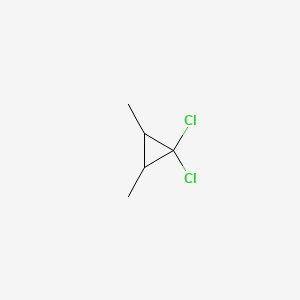
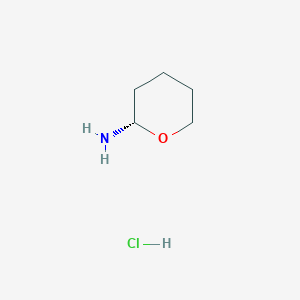
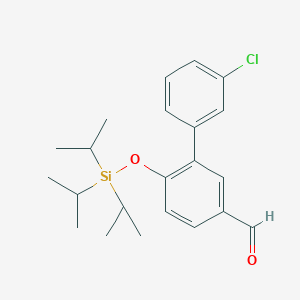
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
